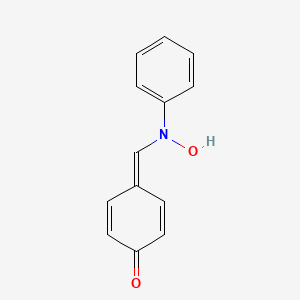
(Z)-N-(4-hydroxybenzylidene)aniline oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(Z)-N-(4-hydroxybenzylidene)aniline oxide is a useful research compound. Its molecular formula is C13H11NO2 and its molecular weight is 213.236. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Application in Polymer Synthesis
- Fluorescent Polymeric Films : The synthesis of o-hydroxy Schiff bases, including 2-chloromethyl-N-(2-hydroxybenzilidene)aniline and related compounds, has been utilized to produce polyurethane films with fluorescent properties. The photochromic mechanism and excited state intramolecular proton transfer in these compounds have been explored, highlighting their potential in creating visually responsive materials (Buruianǎ et al., 2005).
Spectroscopic Studies
- Proton Transfer and Photochromism : Spectroscopic studies of N-(2-hydroxybenzylidene)aniline and its derivatives have revealed insights into proton transfer and photochromism. The infrared spectral characteristics of these compounds have been examined, shedding light on the photoproducts and their molecular conformations (Lewis & Sandorfy, 1982).
Photocatalysis and Environmental Applications
- Graphene-ZnO-Au Nanocomposites : Research into the synthesis of graphene-ZnO-Au nanocomposites has demonstrated their efficiency in photocatalytic reduction of nitrobenzene to aniline. This suggests the potential use of these materials in environmental remediation and organic pollutant removal (Roy et al., 2013).
Liquid Crystal Technology
- Ionic Polymer Liquid Crystal Complexes : The development of ionic polymer liquid crystal complexes, involving mesogenic anions and uncharged analogues of compounds like 4-n-hexyloxybenzylidene-4-hydroxy aniline, showcases their application in advanced material science, particularly in the field of organized polyethylene oxide-alkali salt complexes (Patel et al., 1994).
Nonlinear Optical Material Development
- Organic NLO Materials : The synthesis and characterization of organic nonlinear optical (NLO) materials, such as 4-Bromo-4′-hydroxybenzylidene aniline, have been conducted to explore their potential in optoelectronic applications. Their optical transparency and thermal stability are key features of interest (Jothi et al., 2014).
Properties
IUPAC Name |
4-[(N-hydroxyanilino)methylidene]cyclohexa-2,5-dien-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO2/c15-13-8-6-11(7-9-13)10-14(16)12-4-2-1-3-5-12/h1-10,16H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHLWYELMGGGSSB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N(C=C2C=CC(=O)C=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Methyl 7,7-difluoro-9-oxobicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B2678115.png)
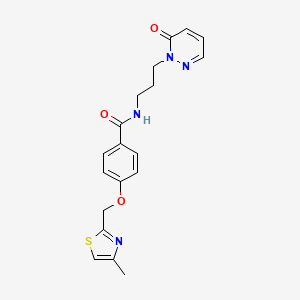

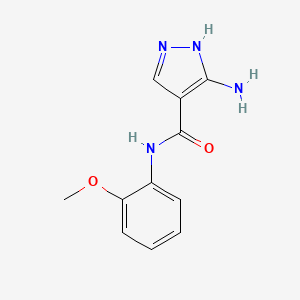

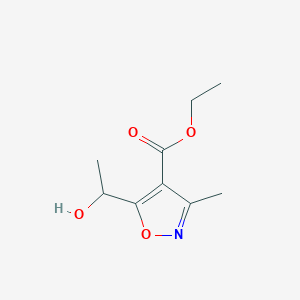
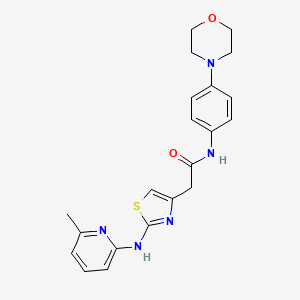
![1-{[(Furan-2-yl)methyl]amino}-3-[4-(3-{[(furan-2-yl)methyl]amino}-2-hydroxypropoxy)phenoxy]propan-2-ol](/img/structure/B2678129.png)
![2-Methyl-4-[4-[(6-methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]pyrimidine](/img/structure/B2678131.png)
![methyl 3-(1,7-dimethyl-2,4-dioxo-8-(1-phenylethyl)-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate](/img/structure/B2678132.png)


![Ethyl 5-(2-(benzo[d][1,3]dioxol-5-yl)acetamido)-3-methylthiophene-2-carboxylate](/img/structure/B2678135.png)
![2-Oxospiro[1H-indole-3,4'-piperidine]-1'-sulfonyl fluoride](/img/structure/B2678136.png)
